![molecular formula C13H13NO3 B6367638 3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261938-91-3](/img/structure/B6367638.png)
3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (95%) is an organic compound belonging to the class of pyridines, which are nitrogen-containing heterocyclic aromatic compounds. It is a white, crystalline solid and is soluble in most organic solvents. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It has a wide range of applications in scientific research, such as in the development of new drugs, in the study of biochemical and physiological processes, and in the investigation of the mechanism of action of various compounds.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (95%) has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used in the study of biochemical and physiological processes, as well as in the investigation of the mechanism of action of various compounds. Additionally, it is used in the development of new drugs and in the study of drug metabolism and drug transport.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (95%) is not yet fully understood. However, it is believed that the compound binds to and activates certain receptors in the body, which in turn triggers a cascade of biochemical reactions that lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (95%) are not yet fully understood. However, it is believed that the compound has a wide range of effects, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. Additionally, it has been shown to have anti-oxidant, anti-allergic, and anti-ulcerogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (95%) in laboratory experiments is its relative stability. It is a white, crystalline solid and is soluble in most organic solvents, making it easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized from commercially available starting materials.
However, there are some limitations to the use of this compound in laboratory experiments. For instance, it is not yet fully understood how the compound works, so it is difficult to predict the results of experiments using this compound. Additionally, the compound is toxic and should be handled with caution.
Future Directions
Given the wide range of potential applications of 3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (95%), there are many possible future directions for research.
One possible direction is to study the compound’s mechanism of action in more detail, in order to better understand how it works and how it can be used for various applications. Additionally, further research could be done to explore the compound’s potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Another possible direction is to investigate the compound’s potential toxicity and side effects, in order to ensure its safe use in laboratory experiments and in therapeutic applications. Additionally, further research could be done to explore the compound’s potential uses in drug development and drug delivery systems.
Finally, further research could be done to explore the compound’s potential uses in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be done to explore the compound’s potential uses in the study of biochemical and physiological processes.
Synthesis Methods
3-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (95%) can be synthesized from 3,5-dimethoxybenzaldehyde and pyridine in a two-step reaction. In the first step, 3,5-dimethoxybenzaldehyde is reacted with pyridine in the presence of a base such as sodium hydroxide to form an aldol condensation product. In the second step, the aldol condensation product is oxidized with a mild oxidizing agent such as sodium hypochlorite to form the desired product.
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-14-13(12)15/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYXNTBTKHYDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CNC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682959 |
Source
|
Record name | 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-91-3 |
Source
|
Record name | 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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